molecular formula C26H32N2O6 B557020 Fmoc-Lys(Boc)-OH CAS No. 71989-26-9

Fmoc-Lys(Boc)-OH

Cat. No. B557020
CAS RN: 71989-26-9
M. Wt: 468.5 g/mol
InChI Key: UMRUUWFGLGNQLI-UHFFFAOYSA-N
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Description

Fmoc-Lys(Boc)-OH, also known as Nα-Fmoc-Nε-Boc-L-lysine, is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is the standard Fmoc-Lys derivative used in peptide synthesis .


Synthesis Analysis

Fmoc-Lys(Boc)-OH is used in the solid-phase synthesis of various compounds. The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin . It has been used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin .


Molecular Structure Analysis

The molecular formula of Fmoc-Lys(Boc)-OH is C26H32N2O6 . Its molecular weight is 468.54 . The InChI string and SMILES string provide more detailed structural information .


Chemical Reactions Analysis

Fmoc-Lys(Boc)-OH is involved in various chemical reactions. For instance, it has been used in the synthesis of ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine . It is also used in the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates .


Physical And Chemical Properties Analysis

Fmoc-Lys(Boc)-OH is a solid at room temperature . Its optical activity is [α]20/D −12±1°, c = 1% in DMF . More detailed physical and chemical properties can be obtained from its InChI and SMILES strings .

Scientific Research Applications

  • Polypeptide Synthesis : Fmoc-L-Lys(Boc)-OH is used for amino protection and polypeptide synthesis. It's a raw material for preparing dipetides like Fmoc-L-Lys(Boc)-Gly-OH, which can aid in understanding human physiological processes and developing disease treatments (Zhao Yi-nan & Melanie Key, 2013).

  • Radiolabeling : It serves as a precursor for the synthesis of 99mTc-labeled peptides, used in medical imaging. The trifluoroacetyl-HYNIC group in these peptides is hydrolyzed during 99mTc labeling, making deprotection unnecessary (M. Surfraz et al., 2007).

  • Studying Peptide Synthesis : It's used in the stepwise solid-phase synthesis of peptides. The Fmoc group's deprotection can be monitored and affects the peptide's secondary structure, particularly in β-sheet formation (B. Larsen et al., 1993).

  • Organogelators : Mono-substituted cyclo(L-Lys-L-Lys)s with Fmoc or Boc can form stable thermo-reversible organogels in various solvents, useful for material chemistry and biomedical applications (Zong Qianying et al., 2016).

  • Chelating Agent for Metal Ions : Building blocks like Fmoc-Lys(Boc)-OH are used for synthesizing peptides that complex metal ions, having applications in therapeutic and diagnostic agents (J. Davies & Loai Al-Jamri, 2002).

  • Self-Assembled Structures : Fmoc-Lys(Boc)-OH and related compounds can self-assemble into various nanoarchitectures, offering potential applications in material chemistry and bioscience (Nidhi Gour et al., 2021).

  • Supramolecular Gels : Fmoc-Lys(Boc)-OH is used in the creation of supramolecular gels, which have biomedical applications due to their biocompatible and biodegradable properties (Alexandra Croitoriu et al., 2021).

  • Peptide Manufacturing : It's used in the synthesis of hydrophobic peptides, aiding in the production of peptides for cancer vaccinations and other medical applications (Firuz Shakoori & Archana Gangakhedkar, 2014).

  • Solid Phase Peptide Synthesis : Fmoc-L-Lys(Boc) is crucial in solid phase peptide synthesis, offering improved yields and purity, which is significant in peptide-based drug development (Zhu Yi-shen, 2003).

Safety And Hazards

When handling Fmoc-Lys(Boc)-OH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Fmoc-Lys(Boc)-OH continues to be a valuable reagent in peptide synthesis, with potential applications in the development of new therapeutics and diagnostic tools . Its use in the synthesis of DNA-encoded chemical libraries represents a promising area of research .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUUWFGLGNQLI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316712
Record name Fmoc-Lys(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Boc)-OH

CAS RN

71989-26-9
Record name Fmoc-Lys(Boc)-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Lys(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(tert-butoxycarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,950
Citations
A Aletras, K Barlos, D Gatos… - … journal of peptide …, 1995 - Wiley Online Library
N α ‐9‐Fluorenylmethoxycarbonyl‐N ε ‐4‐methyltrityl‐lysine, [Fmoc‐Lys(Mtt)‐OH], was prepared in two steps from lysine, in 42% overall yield. The N ε ‐Mtt function can be quantitatively …
Number of citations: 164 onlinelibrary.wiley.com
L Žáková, D Zyka, J Ježek, I Hančlová… - Journal of Peptide …, 2007 - Wiley Online Library
In this paper, we present the detailed synthetic protocol and characterization of Fmoc‐Lys(Pac)‐OH, its use for the preparation of octapeptides H‐Gly‐Phe‐Tyr‐N‐MePhe‐Thr‐Lys(Pac)‐…
Number of citations: 34 onlinelibrary.wiley.com
S Schmutzler, D Knappe, A Marx, R Hoffmann - Amino Acids, 2021 - Springer
Aldoses and ketoses can glycate proteins yielding isomeric Amadori and Heyns products, respectively. Evidently, d-fructose is more involved in glycoxidation than d-glucose favoring …
Number of citations: 4 link.springer.com
R Behrendt, S Huber, P White - Journal of Peptide Science, 2016 - Wiley Online Library
In our efforts to develop a universal solution to the problem of aspartimide formation in Fmoc SPPS, we investigated the application of our new β‐trialkylmethyl protected aspartic acid …
Number of citations: 19 onlinelibrary.wiley.com
H Gausepohl, M Kraft, RW Frank - International Journal of …, 1989 - Wiley Online Library
To investigate side reactions during the activation of side chain unprotected asparagine in Fmoc‐solid phase peptide synthesis the peptide Met‐Lys‐Asn‐Val‐Pro‐Glu‐Pro‐Ser was …
Number of citations: 68 onlinelibrary.wiley.com
M Obkircher, C Stähelin, F Dick - Journal of peptide science: an …, 2008 - Wiley Online Library
During the Fmoc‐protection of H–α‐Me–Val–OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the …
Number of citations: 20 onlinelibrary.wiley.com
N Maillard, R Biswas, T Darbre… - ACS combinatorial …, 2011 - ACS Publications
Two 6750-membered one-bead-one-compound peptide dendrimer combinatorial libraries L (X 4 ) 8 (LysX 3 ) 4 (LysX 2 ) 2 LysX 1 (X 1−4 = 14 different amino acids or deletion, Lys = …
Number of citations: 22 pubs.acs.org
P Zhang, Y Huang, YT Kwon, S Li - Molecular pharmaceutics, 2015 - ACS Publications
A structure–activity relationship (SAR) study was conducted using a series of PEGylated Fmoc-amino acid conjugates (PFA) as a simple model to gain more insight into carrier–drug …
Number of citations: 13 pubs.acs.org
K Barlos, D Gatos, O Hatzi, N KOCH… - … journal of peptide …, 1996 - Wiley Online Library
S‐4‐methoxytrityl cysteine was synthesized and converted into the corresponding Fmoc‐Cys(Mmt)‐OH by its reaction with Fmoc‐OSu. As compared to the corresponding Fmoc‐Cys(Trt)…
Number of citations: 85 onlinelibrary.wiley.com
A Přibylka, V Krchňák… - The Journal of organic …, 2020 - ACS Publications
With the growing necessity to consider environmental impacts when synthesizing peptide-based drugs and to expand upon the recently published short communication report, we …
Number of citations: 12 pubs.acs.org

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